molecular formula C23H30N2O6S B2611654 N-(4-((4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 2034538-99-1

N-(4-((4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2611654
CAS No.: 2034538-99-1
M. Wt: 462.56
InChI Key: RZHGEUCDTZTKOX-UHFFFAOYSA-N
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Description

N-(4-((4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a dimethoxybenzyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 3,5-dimethoxybenzyl alcohol: This can be achieved through the reduction of 3,5-dimethoxybenzaldehyde using a reducing agent such as sodium borohydride.

    Formation of the piperidine intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Sulfonylation: The piperidine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Coupling with 3,5-dimethoxybenzyl alcohol: The final step involves coupling the sulfonylated piperidine intermediate with 3,5-dimethoxybenzyl alcohol under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

N-(4-((4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Chemical Biology: The compound can be used to probe the function of specific proteins or enzymes in cellular processes.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-((4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-((4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide analogs: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.

    Other sulfonyl-containing compounds: These include compounds with different aromatic or heterocyclic rings attached to the sulfonyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O6S/c1-17(26)24-20-4-6-23(7-5-20)32(27,28)25-10-8-18(9-11-25)15-31-16-19-12-21(29-2)14-22(13-19)30-3/h4-7,12-14,18H,8-11,15-16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHGEUCDTZTKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)COCC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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